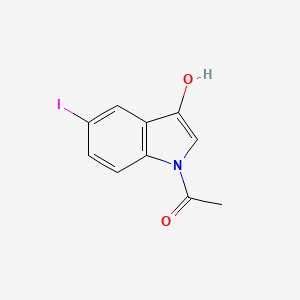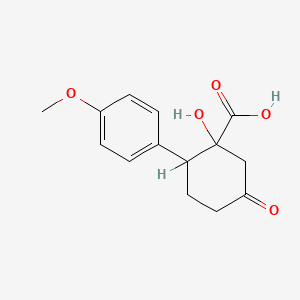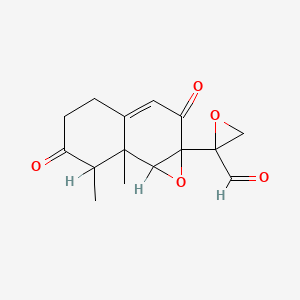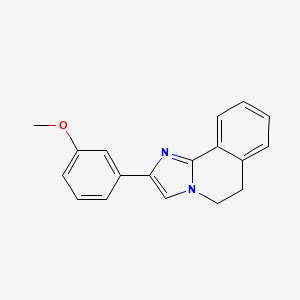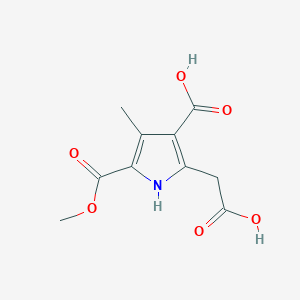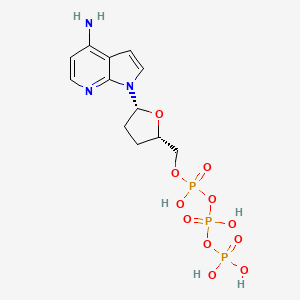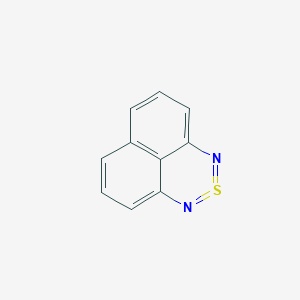
Naphtho(1,8-cd)(1,2,6)thiadiazine-2-S(super IV)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho(1,8-cd)(1,2,6)thiadiazine-2-S(super IV) is a heterocyclic compound that belongs to the thiadiazine family. This compound is characterized by the presence of a naphthalene ring fused with a thiadiazine ring, which includes sulfur and nitrogen atoms. The unique structure of Naphtho(1,8-cd)(1,2,6)thiadiazine-2-S(super IV) makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho(1,8-cd)(1,2,6)thiadiazine-2-S(super IV) typically involves the cyclization of naphthalene derivatives with thiadiazine precursors. One common method includes the reaction of naphthalene-1,4-diamine with sulfur monochloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to a specific temperature to facilitate the cyclization process.
Industrial Production Methods
Industrial production of Naphtho(1,8-cd)(1,2,6)thiadiazine-2-S(super IV) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Naphtho(1,8-cd)(1,2,6)thiadiazine-2-S(super IV) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Naphtho(1,8-cd)(1,2,6)thiadiazine-2-S(super IV) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Naphtho(1,8-cd)(1,2,6)thiadiazine-2-S(super IV) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Naphtho(1,8-cd)(1,2,6)selenadiazine: Similar structure but contains selenium instead of sulfur.
Naphtho(1,8-cd)(1,2,6)oxadiazine: Contains oxygen instead of sulfur.
Naphtho(1,8-cd)(1,2,6)triazine: Contains an additional nitrogen atom.
Uniqueness
Naphtho(1,8-cd)(1,2,6)thiadiazine-2-S(super IV) is unique due to the presence of sulfur in its structure, which imparts specific chemical and biological properties. The sulfur atom can participate in various chemical reactions, making the compound versatile for different applications.
Properties
CAS No. |
6766-90-1 |
|---|---|
Molecular Formula |
C10H6N2S |
Molecular Weight |
186.24 g/mol |
IUPAC Name |
3λ4-thia-2,4-diazatricyclo[7.3.1.05,13]trideca-1(12),2,3,5,7,9(13),10-heptaene |
InChI |
InChI=1S/C10H6N2S/c1-3-7-4-2-6-9-10(7)8(5-1)11-13-12-9/h1-6H |
InChI Key |
AXVWZZGAEDKFOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)N=S=NC3=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


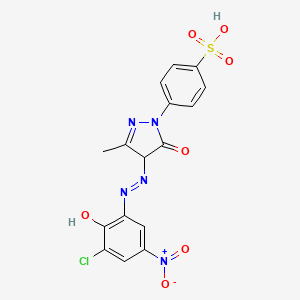

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-4,4-diphenylbutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12790266.png)

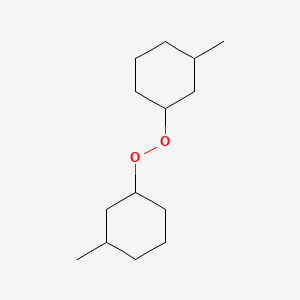
![12-Methyl-12h-benzo[a]phenothiazine](/img/structure/B12790299.png)
